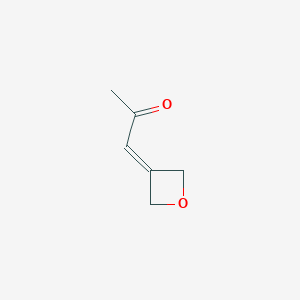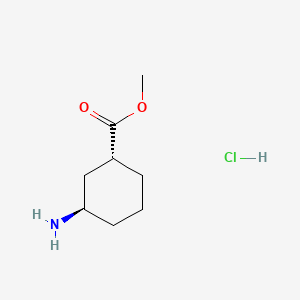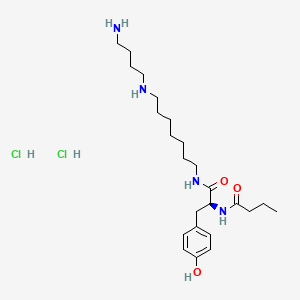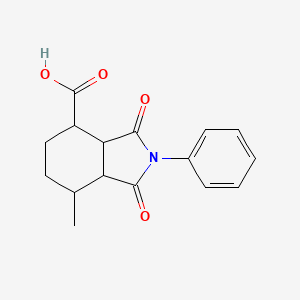
7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid
Overview
Description
7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MI4 and has been synthesized using different methods. MI4 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
1. Heparanase Inhibition and Anti-Angiogenic Effects
- 7-Methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid derivatives are explored for their inhibitory activity against the endo-beta-glucuronidase heparanase. Compounds in this class have shown potential as heparanase inhibitors with IC(50) values in the 200-500 nM range, indicating potent inhibitory activity. They also exhibit selectivity and anti-angiogenic effects, suggesting possible applications in cancer therapy and research (Courtney et al., 2004).
2. Organotin Carboxylates in Crystallography and Material Sciences
- Organotin(IV) carboxylates based on amide carboxylic acids, which include derivatives of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid, have been synthesized and characterized. These compounds are significant in crystallography for their diverse molecular architectures and supramolecular structures, which can be useful in material sciences (Xiao et al., 2013).
3. Synthesis of Novel Heterocyclic Compounds
- Research has been conducted on the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, starting from compounds including 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid. These novel compounds have potential applications in developing new pharmaceutical agents and in chemical synthesis research (Melo et al., 2004).
4. Weak Interaction Studies in Drug Design
- The compound's derivatives are used in the study of weak interactions like C–H···π, C–H···O, and C–H···N. These studies are crucial for understanding the stability and flexibility of systems in biological and chemical contexts, contributing to the field of rational drug design (Tewari et al., 2009).
5. Cytotoxic Properties in Cancer Research
- Derivatives of this compound have been tested for their cytotoxic properties in K562 and HeLa cells, indicating potential applications in cancer research. These studies are essential for understanding the compound's effectiveness and mechanism of action in targeting cancer cells (Kuran et al., 2013).
properties
IUPAC Name |
7-methyl-1,3-dioxo-2-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTIGXRGMUHWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



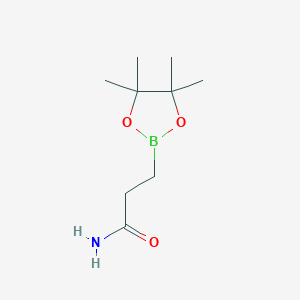
![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)





